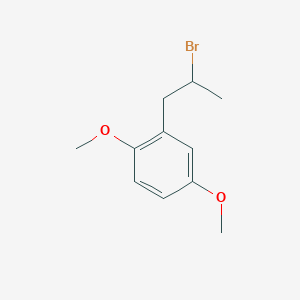![molecular formula C9H11ClF3N B13603045 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)
1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride is an organic compound belonging to the class of phenylalkylamines. This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride typically involves the reaction of 4-(2,2,2-trifluoroethyl)benzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid, followed by crystallization and purification steps to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds or ionic interactions with active sites of enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-Trifluoroethyl)amino]phenyl}propan-2-ol: This compound also contains a trifluoroethyl group and is used in similar applications.
4-(2,2,2-Trifluoroethyl)-L-phenylalanine: Another compound with a trifluoroethyl group, used in biochemical research.
Uniqueness: 1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the trifluoroethyl group enhances its stability and lipophilicity, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H11ClF3N |
|---|---|
Molecular Weight |
225.64 g/mol |
IUPAC Name |
[4-(2,2,2-trifluoroethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C9H10F3N.ClH/c10-9(11,12)5-7-1-3-8(6-13)4-2-7;/h1-4H,5-6,13H2;1H |
InChI Key |
OQBDDQAVVNUHQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(F)(F)F)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)













